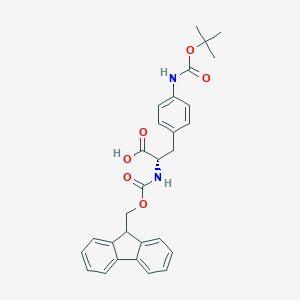

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-((tert-butoxycarbonyl)amino)phenyl)propanoic acid

Descripción general

Descripción

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-((tert-butoxycarbonyl)amino)phenyl)propanoic acid is a complex organic compound that features both fluorenylmethoxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc) protecting groups. These groups are commonly used in peptide synthesis to protect amino acids during the formation of peptide bonds. The compound is of significant interest in organic chemistry and biochemistry due to its role in the synthesis of peptides and proteins.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-((tert-butoxycarbonyl)amino)phenyl)propanoic acid typically involves multiple steps:

Fmoc Protection: The amino group of the starting material is protected using the Fmoc group. This is usually achieved by reacting the amino acid with Fmoc-Cl in the presence of a base like sodium carbonate.

Boc Protection: The phenyl group is protected using the Boc group. This step involves reacting the compound with Boc anhydride in the presence of a base such as triethylamine.

Coupling Reaction: The protected amino acid is then coupled with the desired peptide chain using coupling reagents like HBTU or DCC.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving automated peptide synthesizers and large-scale purification techniques like HPLC.

Análisis De Reacciones Químicas

Types of Reactions

Deprotection Reactions: The compound undergoes deprotection reactions to remove the Fmoc and Boc groups. Fmoc deprotection is typically achieved using piperidine, while Boc deprotection is done using trifluoroacetic acid.

Coupling Reactions: It participates in peptide coupling reactions, forming peptide bonds with other amino acids or peptides.

Common Reagents and Conditions

Fmoc Deprotection: Piperidine in DMF.

Boc Deprotection: Trifluoroacetic acid in dichloromethane.

Coupling Reagents: HBTU, DCC, or EDC in the presence of a base like DIPEA.

Major Products Formed

The major products formed from these reactions are peptides and proteins with specific sequences, depending on the amino acids or peptides coupled with the compound.

Aplicaciones Científicas De Investigación

Peptide Synthesis

Fmoc-L-Phe(4-NHBoc)-OH is primarily utilized in solid-phase peptide synthesis (SPPS). The fluorenylmethoxycarbonyl (Fmoc) protecting group allows for selective deprotection under mild conditions, facilitating the assembly of complex peptides. The tert-butoxycarbonyl (Boc) group provides additional protection for the amine functionality, enhancing the versatility of this compound in multi-step syntheses.

Drug Development

Recent studies have highlighted the potential of fluorenyl derivatives, including Fmoc-L-Phe(4-NHBoc)-OH, as scaffolds for developing novel therapeutic agents. For instance, research has identified fluorenyl derivatives as selective inhibitors of falcipain 2, an enzyme associated with the malaria-causing parasite Plasmodium falciparum. These compounds exhibited significant antiplasmodial activity with low cytotoxicity against human cells, making them promising candidates for malaria treatment .

Bioconjugation Chemistry

The presence of multiple functional groups in Fmoc-L-Phe(4-NHBoc)-OH makes it suitable for bioconjugation applications. It can be used to create conjugates with proteins, nucleic acids, or other biomolecules, facilitating the development of targeted drug delivery systems and diagnostic tools.

Case Study 1: Antimalarial Activity

A study evaluated several fluorenyl derivatives for their ability to inhibit falcipain 2, revealing that compounds derived from Fmoc-L-Phe(4-NHBoc)-OH exhibited IC50 values indicating effective inhibition against multidrug-resistant strains of Plasmodium falciparum. The selectivity of these compounds towards falcipain 2 over human cathepsin K was noted, suggesting a favorable safety profile for potential drug candidates .

Case Study 2: Peptide Therapeutics

In a separate investigation focused on peptide therapeutics, Fmoc-L-Phe(4-NHBoc)-OH was incorporated into cyclic peptides designed to enhance bioavailability and stability. The resulting peptides demonstrated improved pharmacokinetic properties compared to linear analogs, highlighting the utility of this compound in optimizing therapeutic peptides .

Mecanismo De Acción

The compound acts as a building block in peptide synthesis. The Fmoc and Boc groups protect the amino and phenyl groups, respectively, preventing unwanted side reactions during peptide bond formation. The deprotection steps reveal the reactive groups, allowing for the formation of peptide bonds.

Comparación Con Compuestos Similares

Similar Compounds

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid: Similar structure but lacks the Boc protecting group.

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-aminophenyl)propanoic acid: Similar structure but lacks the Boc protection on the phenyl group.

Uniqueness

The presence of both Fmoc and Boc protecting groups makes (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-((tert-butoxycarbonyl)amino)phenyl)propanoic acid unique. This dual protection allows for selective deprotection and coupling reactions, providing greater control and flexibility in peptide synthesis.

Actividad Biológica

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-((tert-butoxycarbonyl)amino)phenyl)propanoic acid, often referred to as Fmoc-D-Tyr(tBu)-OH, is a complex organic compound utilized primarily in peptide synthesis and medicinal chemistry. This compound features a fluorenylmethoxycarbonyl (Fmoc) protective group, which is crucial for the protection of amino groups during peptide synthesis. The structural intricacies of this compound contribute significantly to its biological activity, making it a subject of interest in various pharmacological studies.

Chemical Structure and Properties

The molecular formula of this compound is C₂₈H₃₁N₃O₅, with a molecular weight of approximately 459.5 g/mol. The presence of the fluorenyl group enhances its lipophilicity, potentially influencing its interaction with biological membranes and targets.

| Property | Value |

|---|---|

| Molecular Formula | C₂₈H₃₁N₃O₅ |

| Molecular Weight | 459.5 g/mol |

| Boiling Point | 658.2 °C |

| Flash Point | 351.9 °C |

Research indicates that the biological activity of this compound is multifaceted, involving various mechanisms:

- Antimicrobial Activity : Compounds similar to this compound have demonstrated significant antimicrobial properties against various pathogens, including bacteria and fungi. The fluorenyl moiety contributes to the compound's ability to penetrate microbial membranes, enhancing its efficacy against resistant strains .

- Antitumor Properties : Studies have shown that derivatives of fluorenone can act as inhibitors of topoisomerase I, an enzyme critical for DNA replication and repair. This inhibition leads to increased cytotoxicity in cancer cells, suggesting potential applications in cancer therapy .

- Neuroprotective Effects : Some derivatives exhibit neuroprotective effects by modulating neuronal signaling pathways. This activity can be attributed to their ability to influence neurotransmitter release and receptor interactions .

- Influence on Apoptosis and Cell Cycle : The compound has been linked to the regulation of apoptosis and cell cycle progression in various cell types, indicating its potential role in cancer treatment and regenerative medicine .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of fluorenone derivatives against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that structural modifications significantly enhanced the compounds' inhibitory effects against both planktonic and biofilm states .

Study 2: Antitumor Activity

Another investigation focused on the antiproliferative activity of fluorenone derivatives on human cancer cell lines. The study revealed that compounds with linear alkyl side chains exhibited superior activity compared to those with branched chains or bulky groups. Notably, one derivative demonstrated IC50 values comparable to standard chemotherapeutics .

Study 3: Neuroprotective Mechanisms

Research into the neuroprotective mechanisms of fluorenone derivatives highlighted their ability to modulate glutamate receptors and reduce oxidative stress in neuronal cultures. This finding suggests potential therapeutic applications for neurodegenerative diseases .

Propiedades

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30N2O6/c1-29(2,3)37-28(35)30-19-14-12-18(13-15-19)16-25(26(32)33)31-27(34)36-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,30,35)(H,31,34)(H,32,33)/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVUAOWDVYMUKPE-VWLOTQADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20938472 | |

| Record name | 4-[(tert-Butoxycarbonyl)amino]-N-{[(9H-fluoren-9-yl)methoxy](hydroxy)methylidene}phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20938472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174132-31-1 | |

| Record name | 4-[(tert-Butoxycarbonyl)amino]-N-{[(9H-fluoren-9-yl)methoxy](hydroxy)methylidene}phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20938472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.